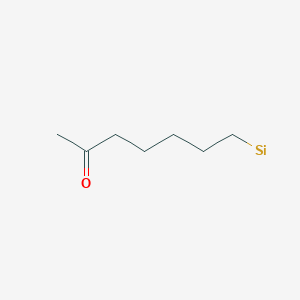![molecular formula C10H18O3 B14512573 3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- CAS No. 62759-60-8](/img/structure/B14512573.png)
3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,9-Trioxabicyclo[421]nonane, 1,4,4,6-tetramethyl- is a complex organic compound with a unique bicyclic structure This compound consists of three oxygen atoms and multiple methyl groups, contributing to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- typically involves multiple steps, including the formation of the bicyclic core and the introduction of methyl groups. One common method involves the use of cyclization reactions, where precursor molecules undergo intramolecular reactions to form the bicyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: A compound with a similar bicyclic core but containing nitrogen atoms.
7,8,9-Trioxabicyclo[4.2.1]nonane: A closely related compound with a similar oxygen-containing bicyclic structure.
Uniqueness
3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl- is unique due to its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62759-60-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,4,4,6-tetramethyl-3,7,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C10H18O3/c1-8(2)5-10(4)12-7-9(3,13-10)6-11-8/h5-7H2,1-4H3 |
InChI Key |
VJNBJINFTPXQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(OCC(O2)(CO1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)

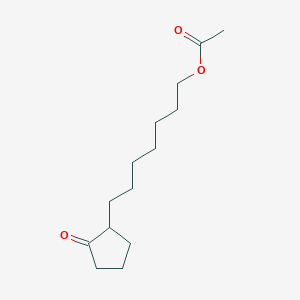
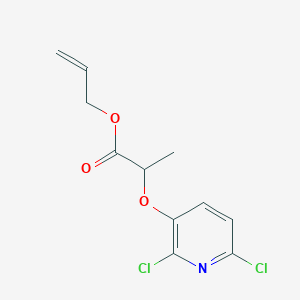
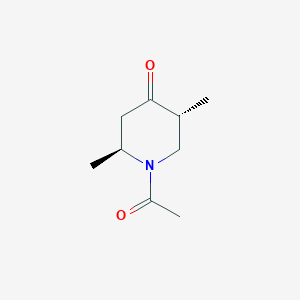
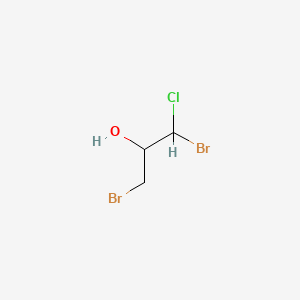
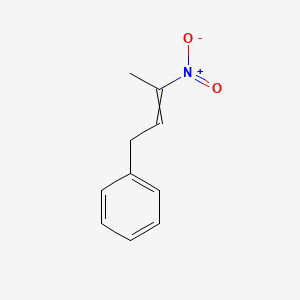
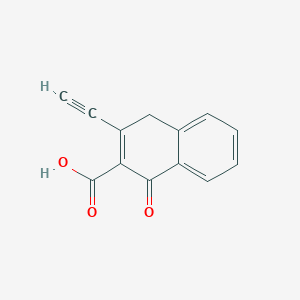
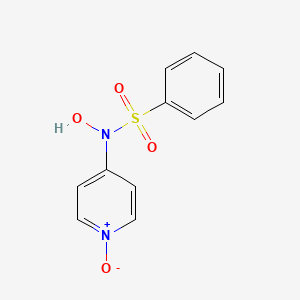
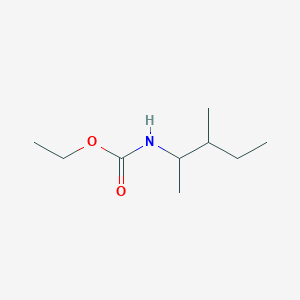
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
